![molecular formula C10H16N2O B121218 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 148236-54-8](/img/structure/B121218.png)
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one
描述
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. This compound is known for its unique spirocyclic structure, which consists of a diazaspiro ring system fused with a non-enone moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of propargyl alcohol with a suitable diaza compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds and bi-heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to the observed biological effects. The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, play a crucial role in determining its bioavailability and efficacy.
相似化合物的比较
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Similar in structure but with a butyl group instead of a propyl group.
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one: Contains a methyl group, leading to different chemical and biological properties.
Uniqueness: 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-5-8-11-9(13)10(12-8)6-3-4-7-10/h2-7H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYUXYOCBQELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
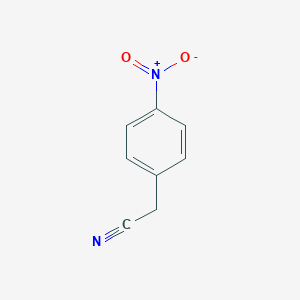

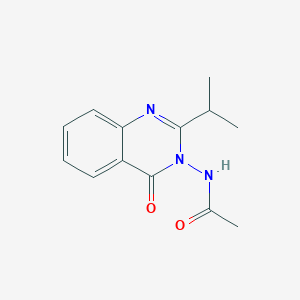
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)

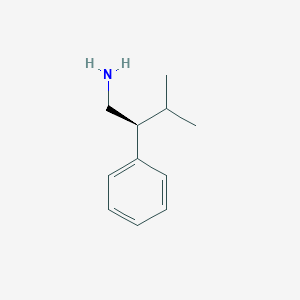
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)
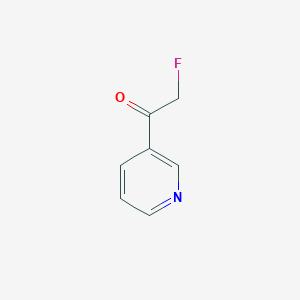
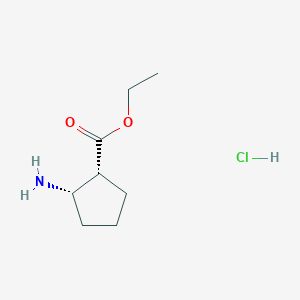
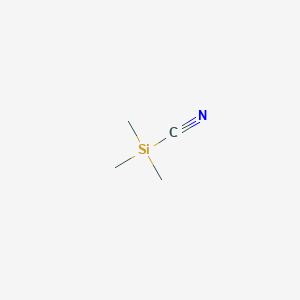
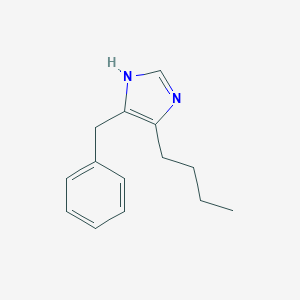
![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)
![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)
